(Acetato-kO)[[2,2'-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]](2-)]-, [SP-5-13-(1R-trans)]-cobalt
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Overview
Description
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt is a coordination complex that features a cobalt center coordinated to a ligand system derived from 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde. This compound is known for its catalytic properties and is used in various asymmetric synthesis reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt typically involves the following steps:
Formation of the Schiff Base Ligand: The reaction between 1,2-cyclohexanediamine and 3,5-di-tert-butylsalicylaldehyde forms the Schiff base ligand.
Complexation with Cobalt: The Schiff base ligand is then reacted with a cobalt salt, such as cobalt acetate, under inert conditions to form the desired coordination complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and inert atmosphere to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt undergoes various types of reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, often changing its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the cobalt center is reduced.
Substitution: Ligand substitution reactions can occur, where one or more ligands around the cobalt center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand or by changing the solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may produce cobalt(I) or cobalt(0) species.
Scientific Research Applications
The compound (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt has several scientific research applications:
Chemistry: It is widely used as a catalyst in asymmetric synthesis, particularly in the epoxidation of olefins and other enantioselective reactions.
Biology: The compound’s catalytic properties are explored in biochemical reactions and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug synthesis and as a therapeutic agent.
Industry: It is used in the production of fine chemicals and pharmaceuticals due to its efficiency in catalyzing specific reactions.
Mechanism of Action
The mechanism by which (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt exerts its effects involves the coordination of substrates to the cobalt center, facilitating various catalytic processes. The molecular targets include olefins and other unsaturated compounds, where the cobalt complex acts as a Lewis acid to activate the substrate for further reaction.
Comparison with Similar Compounds
Similar Compounds
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese (III) chloride:
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium (III) chloride: Another similar compound used in asymmetric catalysis.
Uniqueness
The uniqueness of (Acetato-kO)[2,2’-[1,2-cyclohexanediylbis[(nitrilo-kN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kO]]-, [SP-5-13-(1R-trans)]-cobalt lies in its cobalt center, which provides distinct catalytic properties compared to manganese and chromium analogs. This allows for different reactivity and selectivity in various catalytic processes.
Properties
Molecular Formula |
C38H58CoN2O4 |
---|---|
Molecular Weight |
665.8 g/mol |
IUPAC Name |
acetic acid;cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.C2H4O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;1-2(3)4;/h17-22,29-30,39-40H,13-16H2,1-12H3;1H3,(H,3,4);/t29-,30-;;/m1../s1 |
InChI Key |
DKYYLUMGYSQNKD-SEILFYAJSA-N |
Isomeric SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Canonical SMILES |
CC(=O)O.CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
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